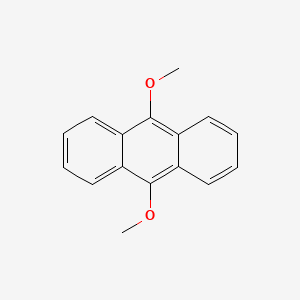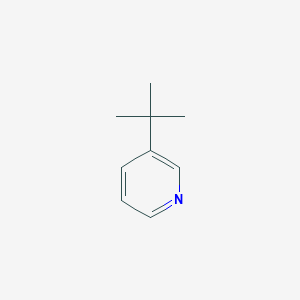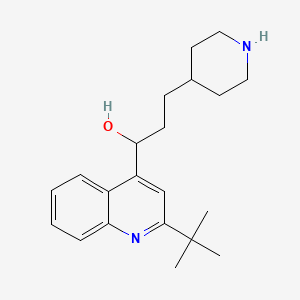
Quinacainol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Quinacainol can be synthesized through a multi-step process involving the reaction of 2-tert-butyl-4-quinolinecarboxaldehyde with 4-piperidylpropanol under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Quinacainol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines .
Applications De Recherche Scientifique
Quinacainol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex quinoline derivatives.
Biology: Studied for its effects on sodium and potassium ion channels in cellular models.
Medicine: Investigated for its potential as an antiarrhythmic agent due to its sodium channel blocking properties.
Mécanisme D'action
Quinacainol exerts its effects by blocking sodium channels in cardiac myocytes, leading to a slowing of action potential conduction and a slight prolongation of action potential duration. This mechanism is consistent with its classification as a class Ia and Ic antiarrhythmic agent. This compound also has a minor effect on potassium currents, contributing to its overall antiarrhythmic properties .
Comparaison Avec Des Composés Similaires
Quinidine: Another class I antiarrhythmic agent with similar sodium channel blocking properties but a faster onset and recovery time.
Disopyramide: A class Ia antiarrhythmic agent with a similar mechanism of action but different pharmacokinetic properties.
Procainamide: Another class Ia antiarrhythmic agent with a similar effect on sodium channels but different side effect profiles.
Uniqueness: Quinacainol is unique due to its dual class Ia and Ic antiarrhythmic properties, making it effective in treating a broader range of arrhythmias. Its slower onset and recovery time compared to quinidine provide a distinct pharmacological profile .
Propriétés
Numéro CAS |
86024-64-8 |
|---|---|
Formule moléculaire |
C21H30N2O |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
1-(2-tert-butylquinolin-4-yl)-3-piperidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C21H30N2O/c1-21(2,3)20-14-17(16-6-4-5-7-18(16)23-20)19(24)9-8-15-10-12-22-13-11-15/h4-7,14-15,19,22,24H,8-13H2,1-3H3 |
Clé InChI |
OPNPUTUBENWDBA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O |
SMILES canonique |
CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O |
Key on ui other cas no. |
86073-85-0 |
Synonymes |
1-(4-(2-tert-butylquinolyl))-3-(4-piperidyl)propanol PK 10139 PK-10139 quinacainol RP 54272 RP-54272 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


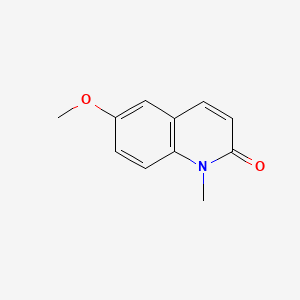
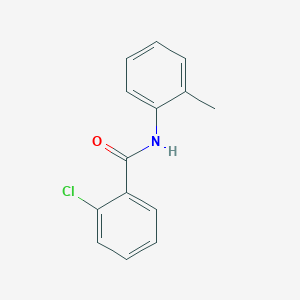
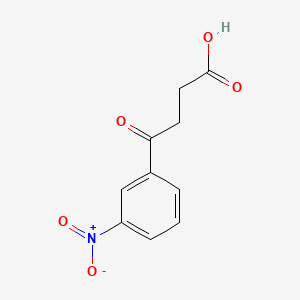
![4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine](/img/structure/B1606949.png)
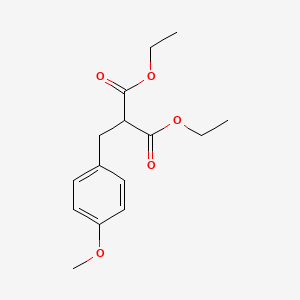
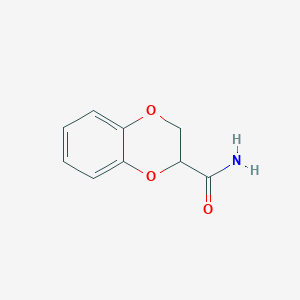
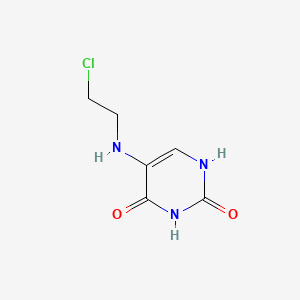
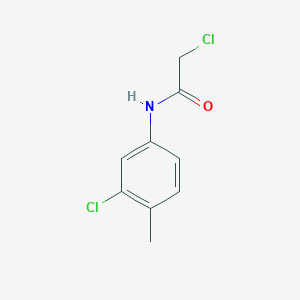
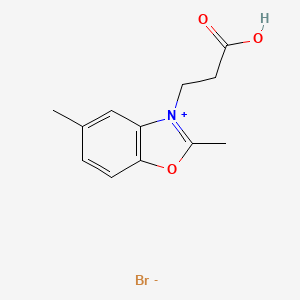
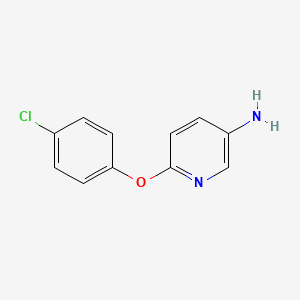
![Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1606963.png)
